molecular formula C9H16O2Si B12287079 Ethyl 4-(trimethylsilyl)-3-butynoate

Ethyl 4-(trimethylsilyl)-3-butynoate

Cat. No.: B12287079
M. Wt: 184.31 g/mol
InChI Key: ZPAKSUVMBOWIRD-UHFFFAOYSA-N
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Description

Ethyl 4-(trimethylsilyl)-3-butynoate is an organic compound characterized by the presence of an ethyl ester group, a trimethylsilyl group, and a butynoate moiety. This compound is notable for its unique structural features, which include a triple bond and a silicon-containing group. These features make it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(trimethylsilyl)-3-butynoate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield. The starting materials, ethyl propiolate and trimethylsilyl chloride, are readily available and cost-effective, making this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(trimethylsilyl)-3-butynoate undergoes various chemical reactions, including:

    Oxidation: The triple bond in the butynoate moiety can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkenes or alkanes, depending on the reducing agent used.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a catalyst like copper(I) iodide.

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted butynoates with various functional groups.

Scientific Research Applications

Ethyl 4-(trimethylsilyl)-3-butynoate has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.

    Medicine: It is employed in the synthesis of potential drug candidates and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-(trimethylsilyl)-3-butynoate involves its reactivity towards various chemical reagents. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The triple bond in the butynoate moiety provides a site for addition and substitution reactions, enabling the formation of diverse products. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group and the ester functionality.

Comparison with Similar Compounds

Ethyl 4-(trimethylsilyl)-3-butynoate can be compared with other similar compounds, such as:

    Ethyl propiolate: Lacks the trimethylsilyl group, making it less stable and less versatile in reactions.

    Trimethylsilylacetylene: Contains a trimethylsilyl group but lacks the ester functionality, limiting its applications in esterification reactions.

    Ethyl 3-butynoate: Similar structure but without the trimethylsilyl group, resulting in different reactivity and stability.

The uniqueness of this compound lies in its combination of a trimethylsilyl group and an ester functionality, which imparts stability and versatility in various chemical reactions.

Properties

Molecular Formula

C9H16O2Si

Molecular Weight

184.31 g/mol

IUPAC Name

ethyl 4-trimethylsilylbut-3-ynoate

InChI

InChI=1S/C9H16O2Si/c1-5-11-9(10)7-6-8-12(2,3)4/h5,7H2,1-4H3

InChI Key

ZPAKSUVMBOWIRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC#C[Si](C)(C)C

Origin of Product

United States

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